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molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No. B1312430
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196085B2

Procedure details

Dimethyl phosphite (100 g, 0.909 mol) was added dropwise at 0° C. under nitrogen to a stirred solution of sodium methoxide [from sodium (20.9 g, 0.909 gatom)] in methanol (730 ml), the mixture was stirred for 5 minutes, and 2-carboxybenzaldehyde (95.45 g, 0.64 mol) was added in portions. The stirred mixture was allowed to warm to ambient temperature, then it was stirred for 30 minutes and cooled in ice. Methanesulfonic acid (96 g, 1 mol) was added in portions at 5–10° C., then the solvent was removed in vacuo. The residue was partitioned between dichloromethane (1800 ml) and water (450 ml), and the organic layer was separated, washed with water (2×450 ml) and dried (MgSO4) The solvent was removed in vacuo, the residue was triturated with ether (150 ml), and the resulting solid was collected by filtration, washed with ether (30 ml) and dried in vacuo to give dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (139.94 g) as a white crystalline solid, m.pt 95–96.5° C.; 250 MHz 1H-nmr (d6-DMSO) δ (ppm): 3.65 (d, 3H) (—OCH3), 3.85 (d, 3H) (—OCH3), 6.4 (d, 1H) (—CH—P), 7.75 (m, 2H) (2×ArH), 7.85–8.05 (m, 2H) (2×ArH); m/z (M+H)+. 243, 100% purity.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
95.45 g
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].C[O-].[Na+].[C:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16])(O)=[O:11].CS(O)(=O)=O>CO>[O:11]=[C:10]1[C:13]2[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([P:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3])[O:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
sodium methoxide
Quantity
20.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
730 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
95.45 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=O)C=CC=C1
Step Three
Name
Quantity
96 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
it was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (1800 ml) and water (450 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (2×450 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) The solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether (150 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether (30 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1OC(C2=CC=CC=C12)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139.94 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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